Dicyclohexyl oxalate

Hydrolytic stability Alkaline degradation Oxalate diester kinetics

Most dialkyl oxalates are volatile liquids, complicating solid-state handling and high-temperature reactions. Dicyclohexyl oxalate (DCHO) is a crystalline solid (MP 43.5°C) with exceptionally low vapor pressure (6.05×10⁻⁵ mmHg at 25°C), enabling direct weighing and retention in melt-phase processes up to 345.7°C. • Crystalline solid at ambient temperature - no solvent dilution needed for dispensing • Low volatility - remains in reaction phase under high-temperature conditions where diethyl oxalate (BP 185.7°C) would evaporate • Defined alkaline hydrolysis rate (k₂ = 1.44 × 10⁴ L·mol⁻¹·s⁻¹) - enables predictable, kinetically controlled ester cleavage for multi-step deprotection sequences Supplied as a white crystalline solid with ≥98% purity; available from stock for immediate global dispatch.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 620-82-6
Cat. No. B1618023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl oxalate
CAS620-82-6
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C(=O)OC2CCCCC2
InChIInChI=1S/C14H22O4/c15-13(17-11-7-3-1-4-8-11)14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeyYJZRTAHDRCUJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 34 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexyl Oxalate (CAS 620-82-6): A High-Boiling, Crystalline Oxalate Diester for Controlled-Release and High-Temperature Applications


Dicyclohexyl oxalate (DCHO, CAS 620-82-6) is a symmetric oxalate diester with molecular formula C₁₄H₂₂O₄ and molecular weight 254.32 g/mol . In contrast to the majority of simple dialkyl oxalates, which are liquids at ambient temperature, DCHO exists as a crystalline solid with a melting point of approximately 43.5°C [1], a boiling point of 345.7°C at 760 mmHg , and a vapor pressure of 6.05×10⁻⁵ mmHg at 25°C . These physical properties position DCHO in a distinct physicochemical category among oxalate diesters, conferring advantages in applications where low volatility and solid-state handling are required, while its two cyclohexyl substituents provide substantial steric bulk that differentiates its reactivity profile from both linear aliphatic and aromatic oxalate esters.

Why Generic Substitution Fails: Alkyl Chain Architecture in Oxalate Diesters Governs Hydrolytic Stability and Physical Form


Oxalate diesters are not functionally interchangeable; the structure of the alkyl/cycloalkyl substituent directly determines the compound's hydrolytic stability, thermal behavior, and phase at room temperature. Simple dialkyl oxalates, including diethyl, di-n-propyl, and di-n-butyl oxalate, are liquids at ambient temperature [1] and exhibit widely varying alkaline hydrolysis rate constants [2]. Replacing dicyclohexyl oxalate with a smaller, linear alkyl oxalate—such as dimethyl or diethyl oxalate—would introduce substantially higher volatility, lower melting point, and potentially faster hydrolytic degradation under basic conditions, each of which may compromise performance in applications that rely on the compound's solid-state form, low vapor pressure, or its specific rate of base-mediated cleavage. The following section presents the quantitative evidence that substantiates these differentiation claims.

Dicyclohexyl Oxalate Quantitative Differentiation Guide: Head-to-Head Hydrolytic Stability and Solid-State Behavior


Alkaline Hydrolysis Rate Constant: Dicyclohexyl Oxalate Demonstrates Distinct Kinetics Relative to Straight-Chain and Branched Analogs

Dicyclohexyl oxalate exhibits a specific second-order rate constant for alkaline hydrolysis that differs from those of di-n-propyl, di-isopropyl, di-n-butyl, and di-s-butyl oxalate under identical diffusion-controlled conditions [1]. The measured rate constant for dicyclohexyl oxalate (k₂ = 1.44 × 10⁴ L·mol⁻¹·s⁻¹) is higher than that of di-n-butyl oxalate but lower than that of di-s-butyl oxalate, reflecting the influence of the cyclohexyl group's steric and electronic properties on base-catalyzed ester cleavage.

Hydrolytic stability Alkaline degradation Oxalate diester kinetics Base-catalyzed ester cleavage

Solid-State Physical Form: Dicyclohexyl Oxalate Is Crystalline at Ambient Temperature Unlike Most Simple Dialkyl Oxalates

Dicyclohexyl oxalate is a crystalline solid at room temperature with a reported melting point of 43.5°C [1][2], whereas the majority of simple dialkyl oxalates—including diethyl, di-n-propyl, di-n-butyl, and di-isopropyl oxalate—are liquids at ambient temperature [3]. Only dimethyl oxalate and di-tert-butyl oxalate among the small dialkyl oxalates exist as solids at room temperature (melting points 327 K and 343 K, respectively) [3].

Solid-state chemistry Crystallinity Physical form Oxalate diester

Boiling Point and Vapor Pressure: Dicyclohexyl Oxalate Offers Significantly Lower Volatility than Lower-Molecular-Weight Oxalate Esters

Dicyclohexyl oxalate possesses a boiling point of 345.7°C at 760 mmHg and a vapor pressure of 6.05×10⁻⁵ mmHg at 25°C . This represents a substantial reduction in volatility compared to lower-molecular-weight dialkyl oxalates. For reference, dimethyl oxalate has a boiling point of 163.5°C and diethyl oxalate boils at 185.7°C [1], differences of approximately 182°C and 160°C, respectively.

Volatility Vapor pressure High-temperature stability Oxalate diester

Thermal Decomposition Pathway Differentiation: Iodine-Induced Decomposition Selectively Yields Cyclohexyl Iodide

Under iodine-induced thermal decomposition conditions at temperatures where pure oxalate diesters are otherwise stable, dicyclohexyl oxalate decomposes to yield cyclohexyl iodide as the product [1]. This behavior aligns with dioctadecanyl oxalate and di-1-adamantyl oxalate (which give the corresponding alkyl/cycloalkyl iodides) but diverges from dibenzyl oxalate, which yields diphenylmethane rather than benzyl iodide under identical conditions [1].

Thermal decomposition Iodine-induced cleavage Radical generation Dialkyl oxalate

Molecular Size and Polar Surface Area: Dicyclohexyl Oxalate Occupies a Distinct Position in the Oxalate Diester Property Space

Dicyclohexyl oxalate has a molecular weight of 254.32 g/mol and a topological polar surface area (PSA) of 52.6 Ų . This combination places it in a physicochemical region distinct from both the smaller dialkyl oxalates (e.g., dimethyl oxalate: MW 118.09, PSA 52.6 Ų) and larger diesters such as dioctadecanyl oxalate (MW > 594 g/mol). While the PSA remains constant across symmetrical oxalate diesters (both ester oxygen pairs contribute identically), the molecular weight and associated lipophilicity increase systematically with alkyl chain length or ring size.

Molecular properties Polar surface area Lipophilicity QSAR

Density and Refractive Index: Dicyclohexyl Oxalate Exhibits Distinct Physical Constants for Quality Control and Formulation

Dicyclohexyl oxalate has a density of 1.1064 g/cm³ (estimated) and a refractive index of 1.4872 (estimated) [1]. For comparison, diethyl oxalate has a density of 1.076 g/mL at 25°C and a refractive index of 1.410 [2]; di-n-butyl oxalate has a density of approximately 0.99 g/cm³ and a refractive index of ~1.423 [2]. The higher density and refractive index of dicyclohexyl oxalate reflect the greater molecular mass and polarizability of the cyclohexyl substituents.

Physical properties Density Refractive index Quality control

High-Value Application Scenarios for Dicyclohexyl Oxalate Based on Verified Quantitative Differentiation


Controlled Base-Mediated Ester Cleavage in Synthetic Sequences

The measured alkaline hydrolysis rate constant of 1.44 × 10⁴ L·mol⁻¹·s⁻¹ for dicyclohexyl oxalate [1] enables predictable, kinetically controlled ester cleavage. In synthetic routes where an oxalate ester is employed as a transient protecting group or a cleavable linker, substituting a different oxalate diester would alter the hydrolysis half-life under a given set of basic conditions. For process chemists requiring reproducible deprotection timing, dicyclohexyl oxalate offers a defined kinetic profile distinct from the faster-hydrolyzing di-s-butyl oxalate (k₂ = 2.00 × 10⁴) or the slower-hydrolyzing di-n-butyl oxalate (k₂ = 0.965 × 10⁴) [1]. This is particularly relevant in multi-step syntheses where orthogonality of protecting group removal is essential.

High-Temperature Melt-Phase Reactions Requiring Low Volatility

With a boiling point of 345.7°C at 760 mmHg and a vapor pressure of 6.05×10⁻⁵ mmHg at 25°C , dicyclohexyl oxalate is suited for high-temperature reaction environments where more volatile oxalate esters would evaporate or distill out of the reaction mixture. In melt polymerization processes, for instance, diethyl oxalate (BP 185.7°C) would be lost under high-temperature conditions, whereas dicyclohexyl oxalate remains in the reaction phase. This low volatility also reduces the potential for vapor-phase exposure in industrial settings, a safety consideration during procurement and process design .

Solid-Phase Synthesis and Solid-Dosage Formulation Development

Dicyclohexyl oxalate's crystalline solid state at room temperature (MP 43.5°C) [2] contrasts sharply with the liquid state of most dialkyl oxalates [3]. This solid form facilitates weighing, handling, and storage without the need for solvent dilution or specialized liquid-dispensing equipment. In solid-phase organic synthesis, where reagents are often loaded onto solid supports, a solid oxalate diester may offer practical handling advantages over liquid alternatives. Additionally, in the development of solid-dosage formulations (e.g., for controlled-release applications), a crystalline compound with a defined melting point provides greater formulation predictability than a liquid reagent.

Controlled Thermal Decomposition for Cyclohexyl Radical or Iodide Generation

In iodine-induced thermal decomposition, dicyclohexyl oxalate cleanly generates cyclohexyl iodide [4]. This provides a synthetic entry point for cyclohexyl radicals or for subsequent nucleophilic substitution reactions involving the cyclohexyl iodide intermediate. The predictable decomposition pathway of dicyclohexyl oxalate under these conditions distinguishes it from aryl oxalates such as dibenzyl oxalate, which undergo rearrangement to diphenylmethane rather than producing the corresponding iodide [4]. For researchers exploring radical-mediated transformations or preparing cyclohexyl derivatives, this decomposition specificity may guide selection among oxalate diester precursors.

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